Ortho-Methoxybenzyl Substitution Confers ~24-Fold Potency Enhancement Versus Unsubstituted Benzyl Analog in AgAChE1 Inhibition
In a direct head-to-head comparison within the same SAR series (Set A), the target compound bearing an ortho-methoxybenzyl moiety (Compound 8) exhibited an IC50 of 1.6 μM (95% CI: 1.3–2.0 μM) against Anopheles gambiae acetylcholinesterase 1 (AgAChE1), whereas the unsubstituted benzyl analog (Compound 6) showed an IC50 of 38 μM (95% CI: 33–44 μM) [1]. This represents an approximately 24-fold improvement in inhibitory potency attributable specifically to the ortho-methoxy substitution.
| Evidence Dimension | Inhibitory potency (IC50) against Anopheles gambiae acetylcholinesterase 1 (AgAChE1) |
|---|---|
| Target Compound Data | IC50 = 1.6 μM (95% CI: 1.3–2.0 μM); Compound ID 8 in SAR series [1] |
| Comparator Or Baseline | Unsubstituted benzyl analog (Compound 6): IC50 = 38 μM (95% CI: 33–44 μM) [1] |
| Quantified Difference | ~24-fold lower IC50 (greater potency) for the ortho-methoxybenzyl-substituted compound |
| Conditions | Ellman assay; recombinant AgAChE1; compounds tested as HCl salts; n ≥ 3 independent determinations; 95% confidence intervals reported [1] |
Why This Matters
This ~24-fold potency differential directly informs compound selection for AChE1 inhibition assays; procurement of the unsubstituted benzyl analog would require substantially higher compound consumption to achieve comparable enzyme inhibition.
- [1] Rajeshwari, R., Duvauchelle, V., Lindgren, C., Stangner, K., Knutsson, S., Forsgren, N., Ekstrom, F., Kamau, L., Linusson, A. Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes. RSC Med Chem, 2026, 17, 1166–1186. Table 1, Compounds 6 vs 8. View Source
